![molecular formula C7H7BN2O3 B11909805 (2-Aminobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B11909805.png)
(2-Aminobenzo[d]oxazol-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminobenzo[d]oxazol-6-yl)boronic acid is a boronic acid derivative with the molecular formula C7H7BN2O3. This compound is characterized by the presence of a boronic acid group attached to a benzoxazole ring system, which includes both nitrogen and oxygen heteroatoms. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminobenzo[d]oxazol-6-yl)boronic acid typically involves the formation of the benzoxazole ring followed by the introduction of the boronic acid group. One common method is the electrochemical synthesis of 2-aminobenzoxazole using acetic acid as an electrolyte. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and high atom economy .
Industrial Production Methods
The use of robust and scalable methods, such as electrochemical synthesis, is preferred in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminobenzo[d]oxazol-6-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely-used reaction for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Acetic Acid: Used as an electrolyte in the electrochemical synthesis of the benzoxazole ring.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. In Suzuki–Miyaura coupling, the primary product is a biaryl compound .
Aplicaciones Científicas De Investigación
(2-Aminobenzo[d]oxazol-6-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique structural features.
Material Science: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Aminobenzo[d]oxazol-6-yl)boronic acid in chemical reactions, such as the Suzuki–Miyaura coupling, involves the formation of a palladium complex. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the final product .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzoxazole-7-boronic Acid: Similar in structure but with the boronic acid group at a different position on the benzoxazole ring.
Other Boronic Acids: Various boronic acids with different substituents on the aromatic ring.
Uniqueness
(2-Aminobenzo[d]oxazol-6-yl)boronic acid is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct reactivity and properties compared to other boronic acids .
Propiedades
Fórmula molecular |
C7H7BN2O3 |
|---|---|
Peso molecular |
177.96 g/mol |
Nombre IUPAC |
(2-amino-1,3-benzoxazol-6-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c9-7-10-5-2-1-4(8(11)12)3-6(5)13-7/h1-3,11-12H,(H2,9,10) |
Clave InChI |
GVUVSRNRKQWAPV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)N=C(O2)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


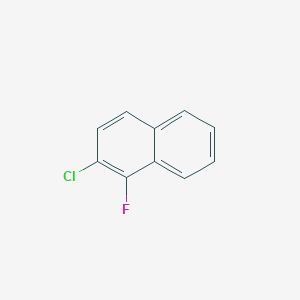
![4,7-Dichlorobenzo[c]isoxazole](/img/structure/B11909733.png)
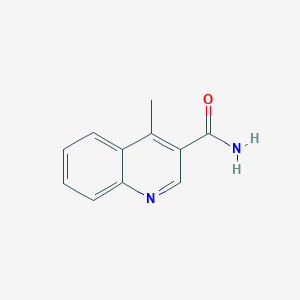

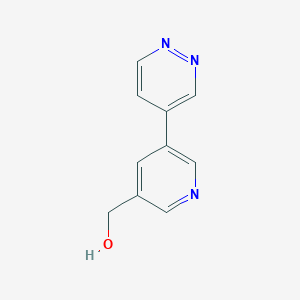
![5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B11909755.png)


![4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene](/img/structure/B11909765.png)
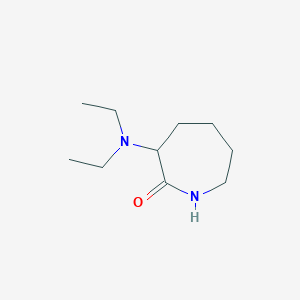
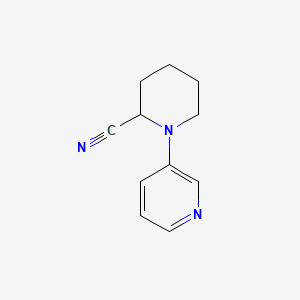

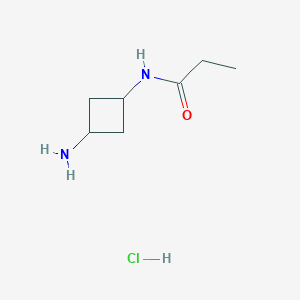
![ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B11909802.png)
